(S)-1-Acetylpyrrolidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Acetylpyrrolidine-2-carbonitrile is a chiral organic compound with a pyrrolidine ring substituted with an acetyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-1-Acetylpyrrolidine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of (S)-pyrrolidine-2-carbonitrile with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Acetylpyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-1-Acetylpyrrolidine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-Acetylpyrrolidine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients, interacting with molecular targets such as enzymes or receptors. The acetyl and nitrile groups can participate in various biochemical pathways, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
®-1-Acetylpyrrolidine-2-carbonitrile: The enantiomer of (S)-1-Acetylpyrrolidine-2-carbonitrile, with similar chemical properties but different biological activities.
1-Acetylpyrrolidine: Lacks the nitrile group, resulting in different reactivity and applications.
Pyrrolidine-2-carbonitrile:
Uniqueness
This compound is unique due to its chiral nature and the presence of both acetyl and nitrile functional groups
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(2S)-1-acetylpyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H10N2O/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-4H2,1H3/t7-/m0/s1 |
InChI Key |
ZHUTVLURGLOKMO-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C#N |
Canonical SMILES |
CC(=O)N1CCCC1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.